BenchChemオンラインストアへようこそ!

(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine

Antiarrhythmic Cardiovascular pharmacology Phenothiazine

(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine (CAS 156213-22-8) is a quinolizidinyl phenothiazine derivative belonging to the 10-homolupinanoyl-2-R-phenothiazine series. It features a phenothiazine core substituted at position 2 with a methoxy group and at position 10 with an (octahydro-2H-quinolizin-1-yl)acetyl moiety derived from natural L-lupinine, retaining the (1S,9aR) absolute configuration.

Molecular Formula C24H28N2O2S
Molecular Weight 408.6 g/mol
CAS No. 156213-22-8
Cat. No. B12747332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine
CAS156213-22-8
Molecular FormulaC24H28N2O2S
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CC4CCCN5C4CCCC5
InChIInChI=1S/C24H28N2O2S/c1-28-18-11-12-23-21(16-18)26(20-9-2-3-10-22(20)29-23)24(27)15-17-7-6-14-25-13-5-4-8-19(17)25/h2-3,9-12,16-17,19H,4-8,13-15H2,1H3/t17-,19?/m0/s1
InChIKeyRWBZLDHRVNXFQH-KKFHFHRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine (CAS 156213-22-8) – A Differentiated Quinolizidinyl Phenothiazine


(1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine (CAS 156213-22-8) is a quinolizidinyl phenothiazine derivative belonging to the 10-homolupinanoyl-2-R-phenothiazine series. It features a phenothiazine core substituted at position 2 with a methoxy group and at position 10 with an (octahydro-2H-quinolizin-1-yl)acetyl moiety derived from natural L-lupinine, retaining the (1S,9aR) absolute configuration [1]. This compound was designed and evaluated as part of a broader medicinal chemistry effort to explore quinolizidine-bearing tricyclic systems for cardiovascular, anti-inflammatory, and neuropharmacological applications [2].

Why Generic Substitution Fails: Structural Determinants of Pharmacological Differentiation in 10-Homolupinanoyl-2-R-Phenothiazines


Within the 10-homolupinanoyl-2-R-phenothiazine series, the nature of the substituent at position 2 of the phenothiazine ring profoundly alters the pharmacological fingerprint. The unsubstituted parent (compound 1, R=H) exhibits M1 muscarinic receptor binding (IC50 = 0.03 µM), Na+ channel blockade (IC50 = 1 µM), and PAF-induced mortality antagonism, but lacks the anti-inflammatory/antiarrhythmic combination seen with specific 2-substituted analogs [1]. In contrast, introducing a 2-chloro or 2-trifluoromethyl group reduces affinity for both M1 and M2 muscarinic receptor subtypes, whereas the 2-methoxy group selectively improves M1 affinity while reducing M2 affinity [2]. Furthermore, only compounds 1, 3 (2-methoxy), and 5 demonstrated antiarrhythmic activity comparable or superior to lidocaine and quinidine, underscoring that even minor structural variations within this congener series yield non-interchangeable biological profiles [1].

Quantitative Differentiation Evidence: (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine vs. Closest Analogs


Antiarrhythmic Potency: 2-Methoxy Derivative (Compound 3) Matches or Exceeds Lidocaine and Quinidine in Direct Comparative Screening

In a broad pharmacological screening of six 10-homolupinanoyl-2-R-phenothiazines conducted by Sparatore & Sparatore (1994), the 2-methoxy derivative (compound 3) was one of only three compounds—alongside compound 1 (R=H) and compound 5—that demonstrated antiarrhythmic activity 'comparable or superior to lidocaine and quinidine in three tests' [1]. This finding places the 2-methoxy congener within a select subset of the series possessing clinically relevant antiarrhythmic potential, while compounds with other 2-substituents did not achieve this benchmark.

Antiarrhythmic Cardiovascular pharmacology Phenothiazine

Muscarinic Receptor Subtype Selectivity: 2-Methoxy Group Confers Improved M1 Affinity While Reducing M2 Affinity Relative to Other 2-Substituents

Tasso et al. (2003) demonstrated structure-activity relationships for 2-position substituents on quinolizidinyl phenothiazines at rat muscarinic M1 and M2 receptor subtypes. The methoxy group 'generally reduced the affinity for M2, but improved that for M1 subtype,' whereas chlorine and trifluoromethyl groups reduced affinity for both M1 and M2 subtypes [1]. This differential modulation of receptor subtype binding establishes the 2-methoxy derivative as possessing a distinct selectivity profile that is not achievable with other common 2-substituents in the series.

Muscarinic receptors M1/M2 selectivity Neuropharmacology

Anti-inflammatory Activity with Low Gastric Irritation: A Differentiating Safety Feature of the 2-Methoxy and 2-Substituted Analogs

The Sparatore & Sparatore (1994) pharmacological screening identified anti-inflammatory activity with 'low or absent gastric irritation' as a characteristic specifically associated with compounds 2 and 3 (the 2-methoxy derivative) [1]. This property was not reported for compound 1 (unsubstituted), compound 4, compound 5, or compound 6, indicating that the combination of anti-inflammatory efficacy and favorable gastric tolerability may be uniquely linked to particular 2-substitution patterns within this series.

Anti-inflammatory Gastric tolerability Safety pharmacology

Negative Antitumor Data: Class-Level Inactivity Against P388 Leukemia Defines the Scope of Application

A set of thirteen quinolizidine derivatives bearing a phenothiazine nucleus or other isosteric tricyclic systems, tested for activity against lymphocytic leukemia P388, were all found to be inactive [1]. While this study predates the specific synthesis and testing of the 2-methoxy homolupinanoyl derivative, the class-level inactivity against this tumor model provides important negative data that helps define the boundaries of the compound's biological utility, steering procurement toward cardiovascular, anti-inflammatory, and neuropharmacological applications rather than oncology.

Antitumor screening P388 leukemia Negative data

Recommended Application Scenarios for (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine Based on Differentiation Evidence


Cardiovascular Drug Discovery: Antiarrhythmic Lead Optimization Programs

Based on the evidence that compound 3 (2-methoxy derivative) demonstrated antiarrhythmic activity comparable or superior to lidocaine and quinidine in three test models [1], this compound is a strong candidate for procurement by research groups pursuing novel Class I antiarrhythmic agents. Its quinolizidine-based structure distinguishes it from conventional aminoalkylamide antiarrhythmics, potentially offering a differentiated ion channel interaction profile. The demonstrated calcium antagonism on guinea pig ileum and left atria further supports its multi-mechanism cardiovascular profile.

Neuropharmacology Research: M1-Preferring Muscarinic Ligand Development

The SAR evidence demonstrating that the 2-methoxy group improves M1 muscarinic receptor affinity while reducing M2 affinity [1] positions this compound as a valuable tool compound or lead scaffold for M1-preferring ligand programs. Potential applications include cognitive enhancement research, Alzheimer's disease target validation, and studies of cholinergic signaling where M1/M2 selectivity is critical. The (1S,9aR) stereochemistry derived from natural L-lupinine provides a defined chiral framework for further SAR exploration.

Anti-inflammatory Drug Development with Gastrointestinal Safety Focus

The finding that compounds 2 and 3 (the 2-methoxy derivative) exhibited anti-inflammatory activity with low or absent gastric irritation [1] supports procurement for anti-inflammatory drug discovery programs seeking agents with improved GI tolerability. This property is particularly valuable given that gastric irritation is a major limitation of traditional NSAIDs and is not uniformly present across all 10-homolupinanoyl-2-R-phenothiazines, as evidenced by its absence in compounds 1, 4, 5, and 6.

Multi-Target Pharmacological Profiling and Polypharmacology Studies

The unique combination of activities associated with the 2-methoxy derivative—strong antiarrhythmic activity, M1-preferring muscarinic receptor binding, anti-inflammatory activity with low GI irritation, calcium antagonism, and inhibition of platelet aggregation [1]—makes it an excellent candidate for polypharmacology research. Procurement for systematic multi-target profiling studies can help elucidate the structure-activity relationships governing this polypharmacological fingerprint and guide the design of optimized multi-target ligands for complex diseases.

Quote Request

Request a Quote for (1S-trans)-2-Methoxy-10-((octahydro-2H-quinolizin-1-yl)acetyl)-10H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.